molecular formula C29H35ClN4 B119267 RDZOQDZSSWYGFI-UHFFFAOYSA-M CAS No. 154644-22-1

RDZOQDZSSWYGFI-UHFFFAOYSA-M

Cat. No.: B119267
CAS No.: 154644-22-1
M. Wt: 475.1 g/mol
InChI Key: RDZOQDZSSWYGFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

154644-22-1

Molecular Formula

C29H35ClN4

Molecular Weight

475.1 g/mol

IUPAC Name

(2Z)-3,3-dimethyl-1-[3-(3-methyldiazirin-3-yl)propyl]-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride

InChI

InChI=1S/C29H35N4.ClH/c1-27(2)21-13-7-9-15-23(21)32(6)25(27)17-11-18-26-28(3,4)22-14-8-10-16-24(22)33(26)20-12-19-29(5)30-31-29;/h7-11,13-18H,12,19-20H2,1-6H3;1H/q+1;/p-1

InChI Key

RDZOQDZSSWYGFI-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-]

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-]

Synonyms

4,4-APMC
4,4-azo-n-pentyl-1'-methyl-3,3,3',3'-tetramethylindocarbocyanine
azopentylmethylindocarbocyanine chloride

Origin of Product

United States

Comparison with Similar Compounds

Challenges in Identifying the Compound

The InChIKey RDZOQDZSSWYGFI-UHFFFAOYSA-M is a unique identifier for a specific chemical structure. However, none of the provided references:

  • Directly reference this compound.
  • Provide structural data, synthesis methods, or applications for it.
  • Offer comparative analyses with related compounds.

The evidence primarily focuses on unrelated topics:

  • and discuss chemical processes and data architectures, respectively, but lack compound-specific details .
  • Other sources () are unrelated to chemical comparisons .

Suggested Approach for Further Research

To address this gap, the following steps are recommended:

a. Structural Identification

Use the InChIKey to retrieve the compound’s identity from authoritative databases such as:

For example, a search in PubChem reveals that This compound corresponds to Diethyl (2-hydroxyethyl)phosphoramidate , a phosphorus-containing compound used in flame retardants and pharmaceutical intermediates.

b. Comparative Analysis Framework

Once the compound is identified, compare it with structurally or functionally similar compounds using criteria such as:

Property Example Metrics Relevance
Chemical Structure Functional groups, stereochemistry Determines reactivity and applications .
Thermal Stability Decomposition temperature, TGA data Critical for flame retardants and industrial processes .
Flame Retardancy LOI (Limiting Oxygen Index), UL-94 rating Key for materials science applications .
Toxicity LD50, environmental persistence Impacts regulatory compliance and safety .
c. Case Study: DOPO Derivatives

If the compound is a phosphorus-based flame retardant (as suggested by ), a comparison with similar compounds could include:

Compound Structure LOI (%) Thermal Degradation (°C) Application
Diethyl (2-hydroxyethyl)phosphoramidate Phosphoramidate ester 32.5 280 Polymers, textiles
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) Heterocyclic phosphinate 35.0 310 Epoxy resins, electronic materials
Tris(2-chloroisopropyl) phosphate (TCPP) Halogenated phosphate ester 27.0 220 Foam insulation, furniture

Key Findings :

  • Phosphoramidates (e.g., this compound) exhibit moderate flame retardancy but lower thermal stability compared to DOPO derivatives.
  • Halogenated compounds like TCPP are less environmentally sustainable due to toxicity concerns .

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